
Tbab hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrabutylammonium bromide hydrate, commonly referred to as TBAB hydrate, is a semi-clathrate hydrate formed by the combination of tetrabutylammonium bromide and water. This compound is known for its high energy storage density and its ability to form stable hydrates at atmospheric pressure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetrabutylammonium bromide can be synthesized through the alkylation of tributylamine with 1-bromobutane . The resulting tetrabutylammonium bromide can then form hydrates with water under specific conditions. The formation of TBAB hydrate typically involves dissolving tetrabutylammonium bromide in water and allowing the solution to cool, leading to the formation of semi-clathrate hydrates .
Industrial Production Methods
In industrial settings, this compound can be produced by maintaining a controlled environment where the concentration of tetrabutylammonium bromide and the temperature are carefully regulated. The use of small channels and controlled flow rates can enhance the efficiency of hydrate formation .
Analyse Des Réactions Chimiques
Types of Reactions
Tetrabutylammonium bromide hydrate undergoes various chemical reactions, including substitution, oxidation, and reduction reactions. It is commonly used as a phase transfer catalyst, facilitating reactions between water-soluble and organic-soluble reactants .
Common Reagents and Conditions
Substitution Reactions: Tetrabutylammonium bromide serves as a source of bromide ions for substitution reactions.
Oxidation and Reduction Reactions: It can catalyze various oxidation and reduction processes, often in the presence of other reagents such as hydrogen peroxide or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in substitution reactions, the product is typically an organic compound with a bromide substituent .
Applications De Recherche Scientifique
Tetrabutylammonium bromide hydrate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of tetrabutylammonium bromide hydrate involves its ability to form semi-clathrate hydrates with water. These hydrates have a polyhedral water framework that can trap gas molecules, making them useful for gas storage and separation . The tetrabutylammonium cation interacts with the water molecules, stabilizing the hydrate structure and enhancing its energy storage capacity .
Comparaison Avec Des Composés Similaires
Tetrabutylammonium bromide hydrate can be compared with other semi-clathrate hydrates formed by similar quaternary ammonium salts, such as:
Tetrabutylammonium chloride (TBAC): Similar to TBAB, TBAC forms semi-clathrate hydrates with water and is used in gas hydrate research.
Tetrabutylammonium fluoride (TBAF): TBAF is another quaternary ammonium salt that forms hydrates and is used as a promoter in gas hydrate formation.
Tetrabutylammonium nitrate (TBANO3): This compound also forms semi-clathrate hydrates and is used in various industrial applications.
Tetrabutylammonium bromide hydrate is unique due to its specific interactions with water molecules and its ability to form stable hydrates at atmospheric pressure, making it particularly useful for cold storage and gas separation applications .
Propriétés
Numéro CAS |
37451-67-5 |
|---|---|
Formule moléculaire |
C16H38BrNO |
Poids moléculaire |
340.38 g/mol |
Nom IUPAC |
tetrabutylazanium;bromide;hydrate |
InChI |
InChI=1S/C16H36N.BrH.H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;/h5-16H2,1-4H3;1H;1H2/q+1;;/p-1 |
Clé InChI |
JCHOVTKTIUCYQR-UHFFFAOYSA-M |
SMILES canonique |
CCCC[N+](CCCC)(CCCC)CCCC.O.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


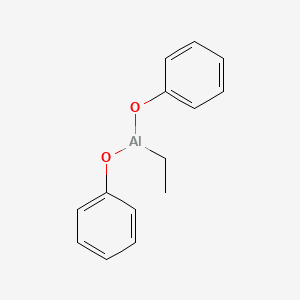
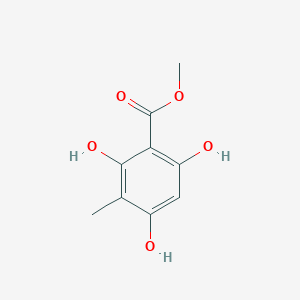
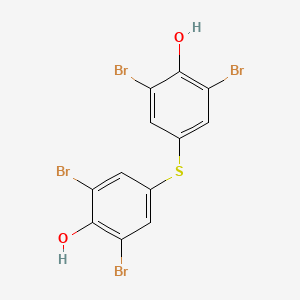
![N-phenyl-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]amine oxide](/img/structure/B14666314.png)
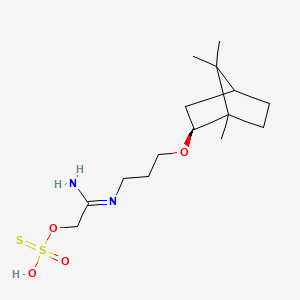
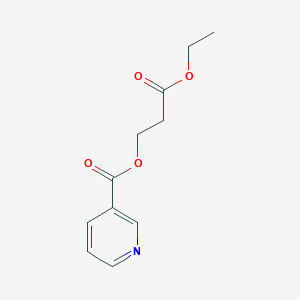
![(9-Methyl-1,4-dioxaspiro[4.4]nonan-9-yl)methanol](/img/structure/B14666334.png)
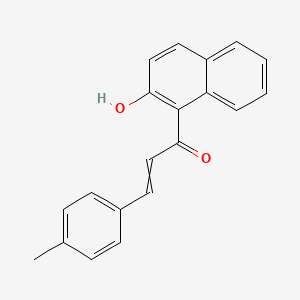
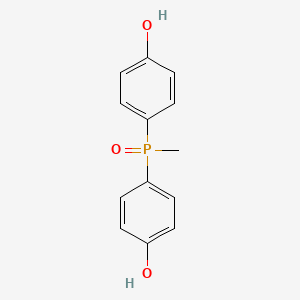
![Bicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14666360.png)
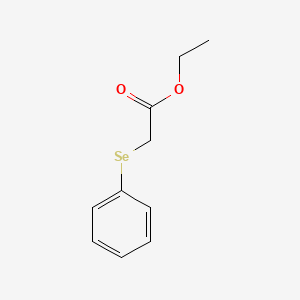
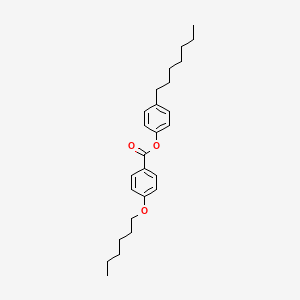
![Copper;[1-carboxy-5-(ethoxycarbonylamino)pentyl]azanide](/img/structure/B14666386.png)
![1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(8-aminonaphthalen-2(1H)-one)](/img/structure/B14666393.png)
